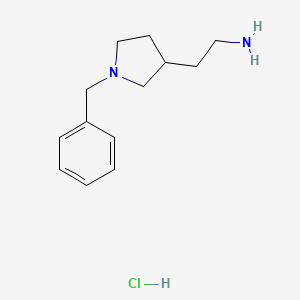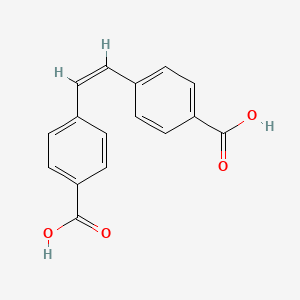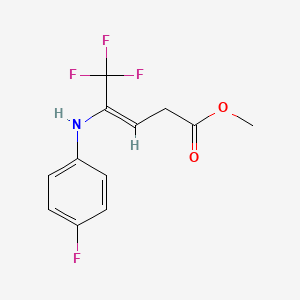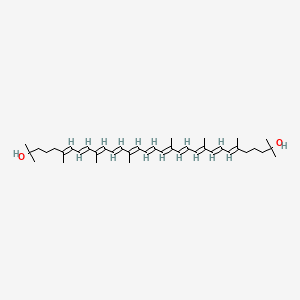
Arochlor 1262
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pcb-1262 is a clear colorless viscous liquid. (NTP, 1992)
Applications De Recherche Scientifique
Fluide d'isolation électrique
Arochlor 1262, comme les autres polychlorobiphényles (PCB), était principalement utilisé comme fluide d'isolation électrique dans les condensateurs et les transformateurs {svg_1}. Sa stabilité chimique et sa résistance à la chaleur en faisaient un produit idéal pour ces applications.
Fluide hydraulique, de transfert thermique et de lubrification
Les PCB étaient également utilisés comme fluides hydrauliques, de transfert thermique et de lubrification {svg_2}. Leur faible inflammabilité et leurs points d'ébullition élevés les rendaient adaptés à ces utilisations.
Plastifiants et ignifugeants
This compound était mélangé avec d'autres produits chimiques comme plastifiants et ignifugeants {svg_3}. Ces composés étaient utilisés dans une gamme de produits, notamment les mastics, les adhésifs et les plastiques.
Papier carbone
This compound était utilisé dans la production de papier carbone {svg_4}. Il contribuait à améliorer la résistance chimique du papier.
Formulations de revêtements
This compound était utilisé pour améliorer la résistance chimique des formulations de revêtements en chlorure de vinyle-acétate de vinyle {svg_5}. Il était utilisé à raison de 1:3 avec le dioctylphtalate, ce qui réduisait fortement la migration vers les laques à base de nitrocellulose {svg_6}.
Études de contamination environnementale
En raison de son utilisation répandue et de sa persistance dans l'environnement, this compound a fait l'objet de nombreuses études de contamination environnementale {svg_7}. Ces études visent à comprendre la source et le devenir de la contamination par les PCB.
Mécanisme D'action
Target of Action
Arochlor 1262, like other polychlorinated biphenyls (PCBs), primarily targets the central nervous system . PCBs are known to cause a variety of health effects, including neurotoxicity .
Mode of Action
This compound, as a type of PCB, interacts with its targets in a complex manner. Some PCBs share a structural similarity and toxic mode of action with dioxins . They can cause endocrine disruption, notably blocking thyroid system functioning, and exhibit neurotoxic effects
Biochemical Pathways
PCBs, including this compound, undergo xenobiotic biotransformation, a mechanism used to make lipophilic toxins more polar and more easily excreted from the body . The biotransformation is dependent on the number of chlorine atoms present, along with their position on the rings .
Result of Action
The International Agency for Research on Cancer (IARC) has classified PCBs as definite carcinogens in humans . According to the U.S. Environmental Protection Agency (EPA), PCBs cause cancer in animals and are probable human carcinogens . Many sites, including rivers and buildings, are contaminated with PCBs, and there has been contamination of food supplies with these substances .
Safety and Hazards
Orientations Futures
Given the environmental and health hazards associated with PCBs, including Arochlor 1262, future research and regulations are likely to focus on further reducing their use and managing their disposal. Additionally, advanced analytical techniques are being developed for the positive identification and analysis of PCB Aroclors .
Analyse Biochimique
Biochemical Properties
. The biochemical interactions of Arochlor 1262 are largely determined by these individual congeners. The most abundant groups in this compound are the di- and tri-chlorinated biphenyls . These congeners can interact with various enzymes, proteins, and other biomolecules, potentially altering their function and disrupting normal biochemical processes .
Cellular Effects
Exposure to this compound can have significant effects on various types of cells and cellular processes. For instance, PCBs have been associated with changes in cell signaling pathways, alterations in gene expression, and disruptions in cellular metabolism . These effects can influence cell function and may lead to adverse health effects .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and depends on the specific congeners present in the mixture. Some PCB congeners, for example, can bind to cellular proteins and enzymes, inhibiting their activity or altering their function . Other congeners may interact with DNA, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This is due to the stability and persistence of PCBs, which resist degradation and can remain in the environment for extended periods . Long-term exposure to this compound can lead to chronic health effects, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound can vary with different dosages . At low doses, this compound may have minimal effects, but at higher doses, it can cause toxic or adverse effects . These effects can include changes in immune function, behavioral alterations, and impaired reproduction .
Metabolic Pathways
This compound can interact with various metabolic pathways in the body. PCBs undergo xenobiotic biotransformation, a process that makes lipophilic toxins more polar and easier to excrete from the body . This process is dependent on the number and position of chlorine atoms on the biphenyl molecule .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. Due to their lipophilic nature, PCBs can accumulate in fatty tissues and can be found in various organs throughout the body . The distribution of this compound within the body can be influenced by various factors, including the specific congeners present in the mixture .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. PCBs can be found in various subcellular compartments, including the cytoplasm and cell membrane . The localization of this compound within cells can influence its interactions with cellular proteins and other biomolecules, potentially affecting cell function .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Arochlor 1262 involves the condensation of chlorobenzenes with chlorinated diphenyls.", "Starting Materials": [ "Chlorobenzene", "Chlorinated diphenyls" ], "Reaction": [ "The chlorobenzenes are first reacted with aluminum chloride to form the corresponding aryl aluminum chloride intermediates.", "These intermediates are then reacted with the chlorinated diphenyls in the presence of a copper catalyst to form Arochlor 1262.", "The reaction is typically carried out at high temperatures and pressures." ] } | |
Numéro CAS |
37324-23-5 |
Formule moléculaire |
C130H111F12N17O19 |
Poids moléculaire |
2443.3 g/mol |
Nom IUPAC |
5-(4-acetylphenyl)-4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[(4-tert-butylphenyl)-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[(4-cyclohexylphenyl)-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-pyridin-4-ylpyrrolidine-2,3-dione;4-[hydroxy-[6-(trifluoromethyl)pyridin-3-yl]methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H26F3N3O4.C27H24F3N3O4.C27H25N3O4.C24H22N4O3.C23H14F6N4O4/c1-17-7-16-23(34-33-17)35-25(20-12-14-22(15-13-20)39-29(30,31)32)24(27(37)28(35)38)26(36)21-10-8-19(9-11-21)18-5-3-2-4-6-18;1-15-5-14-20(32-31-15)33-22(16-8-12-19(13-9-16)37-27(28,29)30)21(24(35)25(33)36)23(34)17-6-10-18(11-7-17)26(2,3)4;1-15(2)18-6-12-21(13-7-18)25(32)23-24(20-10-8-19(9-11-20)17(4)31)30(27(34)26(23)33)22-14-5-16(3)28-29-22;1-14(2)16-5-7-18(8-6-16)22(29)20-21(17-10-12-25-13-11-17)28(24(31)23(20)30)19-9-4-15(3)26-27-19;1-11-2-9-16(32-31-11)33-18(12-3-6-14(7-4-12)37-23(27,28)29)17(20(35)21(33)36)19(34)13-5-8-15(30-10-13)22(24,25)26/h7-16,18,25,36H,2-6H2,1H3;5-14,22,34H,1-4H3;5-15,24,32H,1-4H3;4-14,21,29H,1-3H3;2-10,18,34H,1H3 |
Clé InChI |
KXDFVYDRSWURND-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(=O)C.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C4CCCCC4)O)C(=O)C2=O)C5=CC=C(C=C5)OC(F)(F)F.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OC(F)(F)F.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=NC=C4.CC1=NN=C(C=C1)N2C(C(=C(C3=CN=C(C=C3)C(F)(F)F)O)C(=O)C2=O)C4=CC=C(C=C4)OC(F)(F)F |
Point d'ébullition |
644 to 707 °F at 760 mmHg (NTP, 1992) |
Densité |
1.44 at 86 °F (NTP, 1992) - Denser than water; will sink |
Point d'éclair |
383 °F (NTP, 1992) |
Description physique |
Pcb-1262 is a clear colorless viscous liquid. (NTP, 1992) |
Synonymes |
Polychlorinated biphenyl-62% chlorine |
Origine du produit |
United States |
Q1: What does the research paper tell us about how Aroclor 1262 interacts with the liver and what are the downstream effects?
A1: The research paper [] investigates the impact of Aroclor 1262 on the liver of rats. While it doesn't delve into the specific molecular interactions, it highlights significant downstream effects. The study found that Aroclor 1262 leads to morphological changes in the liver, including hypertrophy (enlargement of liver cells) and hyperplasia (increased cell proliferation). These structural changes are accompanied by biochemical alterations, indicating liver damage. Although the exact mechanisms of interaction aren't specified, the findings strongly suggest that Aroclor 1262 disrupts normal liver function.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S)-2-[(Z)-but-1-enyl]-3-ethyl-1,1-difluorocyclopropane](/img/structure/B1148470.png)





